molecular formula C31H64N2O2S B12645953 1,3-Bis(3-dodecoxypropyl)thiourea CAS No. 6277-19-6

1,3-Bis(3-dodecoxypropyl)thiourea

Cat. No.: B12645953
CAS No.: 6277-19-6
M. Wt: 528.9 g/mol
InChI Key: SYNLXWVKYDFQQV-UHFFFAOYSA-N
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Description

1,3-Bis(3-dodecoxypropyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R₁R₂N)(R₃R₄N)C=S. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-dodecoxypropyl)thiourea typically involves the reaction of dodecylamine with carbon disulfide (CS₂) and an alkylating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of dodecylamine to form the final thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-dodecoxypropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(3-dodecoxypropyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-dodecoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property is crucial for its role as a catalyst and ligand. In biological systems, the compound interacts with cellular targets, disrupting metabolic pathways and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3-dodecoxypropyl)thiourea is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant-like behavior or in environments where hydrophobic interactions are critical. Its ability to form stable complexes with metal ions also sets it apart from other thiourea derivatives .

Properties

CAS No.

6277-19-6

Molecular Formula

C31H64N2O2S

Molecular Weight

528.9 g/mol

IUPAC Name

1,3-bis(3-dodecoxypropyl)thiourea

InChI

InChI=1S/C31H64N2O2S/c1-3-5-7-9-11-13-15-17-19-21-27-34-29-23-25-32-31(36)33-26-24-30-35-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H2,32,33,36)

InChI Key

SYNLXWVKYDFQQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCNC(=S)NCCCOCCCCCCCCCCCC

Origin of Product

United States

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